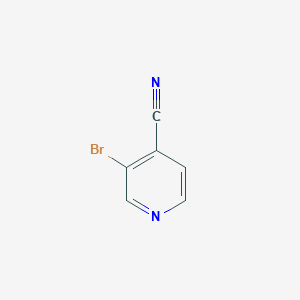

3-Bromo-4-cyanopyridine

説明

Overview of Pyridine (B92270) Derivatives as Versatile Synthetic Intermediates

Pyridine, a six-membered nitrogen-containing heterocycle, is a fundamental structural unit in numerous natural products and synthetic compounds. ekb.eg Its derivatives are recognized as crucial intermediates in organic synthesis. researchgate.netmdpi.com The inherent basicity, solubility, and capacity for hydrogen bond formation make the pyridine skeleton a valuable scaffold in drug design and materials science. nih.gov The development of efficient synthetic methodologies to create functionalized pyridines is an ongoing area of research, with techniques ranging from traditional multi-step condensations to modern one-pot multicomponent reactions (MCRs). organic-chemistry.orgbohrium.com These methods allow for the precise introduction of various substituents, thereby tuning the electronic and steric properties of the pyridine ring to achieve desired functionalities. organic-chemistry.org

Significance of Halogen and Cyano Functionalities in Pyridine Systems

The strategic placement of halogen and cyano groups on a pyridine ring imparts unique chemical properties that are highly advantageous for synthesis and functional applications. Halogen atoms, particularly bromine and iodine, are excellent leaving groups in nucleophilic substitution reactions and are pivotal for cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. This reactivity is fundamental in creating complex molecular architectures. nsf.gov Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly utilized in crystal engineering and the design of supramolecular assemblies. nih.govoup.com

The cyano group (-C≡N) is a strong electron-withdrawing group that significantly influences the electronic distribution within the pyridine ring. nih.gov This electronic effect can enhance the reactivity of the ring towards certain reactions and is a key feature in the design of molecules with specific electronic properties. rsc.org The cyano group itself is a versatile functional handle that can be transformed into other important moieties, such as amines or carboxylic acids, further expanding the synthetic utility of cyanopyridines. The combination of both halogen and cyano groups on a pyridine scaffold, as seen in halogenated cyanopyridines, creates a powerful synthon with a wide range of potential applications.

Research Landscape and Future Directions for 3-Bromo-4-cyanopyridine

Among the various halogenated cyanopyridines, this compound has emerged as a compound of significant interest. Its specific substitution pattern, with a bromine atom at the 3-position and a cyano group at the 4-position, offers a unique combination of reactivity and functionality.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 13958-98-0 labproinc.com |

| Molecular Formula | C6H3BrN2 labproinc.com |

| Molecular Weight | 183.01 g/mol nih.gov |

| Appearance | White to gray or brown powder/crystal cymitquimica.com |

| Melting Point | 93 °C labproinc.com |

| Purity | Typically >96.0% (GC) labproinc.comcymitquimica.com |

| Synonyms | 3-Bromoisonicotinonitrile, 3-Bromo-4-pyridinecarbonitrile cymitquimica.com |

Current research indicates that this compound is a valuable intermediate in the synthesis of various biologically active molecules. It has been utilized in the preparation of nicotinic receptor ligands, which have potential applications in treating neurodegenerative disorders and addiction. chemicalbook.com Additionally, it serves as a precursor for cannabinoid receptor 2 agonists, which are being investigated as analgesic and anti-inflammatory agents. chemicalbook.com The compound's utility also extends to the synthesis of pesticides and dyes. chembk.com

A common synthetic route to prepare this compound involves the reaction of 3-bromo-4-chloropyridine (B1270894) with sodium cyanide. chembk.com This highlights the importance of other halogenated pyridines as precursors.

The future research directions for this compound are promising. Its unique electronic and steric properties make it an ideal candidate for the development of novel pharmaceuticals. The presence of both a bromo and a cyano group allows for sequential and regioselective modifications, opening avenues for creating diverse molecular libraries for high-throughput screening. In the field of materials science, its potential use in the formulation of new materials is an area ripe for exploration. chemimpex.com The continued investigation into the reactivity and applications of this compound is expected to yield significant advancements in both medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPDIXJCBBUZNPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20454223 | |

| Record name | 3-Bromo-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13958-98-0 | |

| Record name | 3-Bromo-4-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20454223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Cyanopyridine

Precursor-Based Synthesis Approaches

Synthesis from 3-Bromopyridine-N-oxide and Trimethylsilyl Cyanide

The reaction of a pyridine-N-oxide with trimethylsilyl cyanide (TMSCN), often in the presence of a base like triethylamine and an activating agent, is a known method for introducing a cyano group onto the pyridine (B92270) ring, typically at the C2 (alpha) or C4 (gamma) position. This transformation, a variation of the Reissert-Henze reaction, proceeds through an activated intermediate that is susceptible to nucleophilic attack by the cyanide ion.

However, a specific, documented procedure detailing the reaction of 3-Bromopyridine-N-oxide with trimethylsilyl cyanide to selectively yield 3-Bromo-4-cyanopyridine could not be found. The regiochemical outcome of this reaction is highly dependent on the electronic and steric influence of the substituent at the 3-position. Without experimental data, it is not possible to confirm whether cyanation would occur at the desired C4 position over the C2 or C6 positions. For comparison, a documented synthesis of the isomeric 3-Bromo-2-cyanopyridine from the same precursor (3-Bromopyridine-N-oxide) proceeds in acetonitrile at 75°C for 15 hours, utilizing triethylamine as a base. chemicalbook.com This highlights the challenge of directing the cyano group to the C4 position in this specific substrate.

Preparation via Bromination of Isonicotinonitrile Derivatives

Isonicotinonitrile, also known as 4-cyanopyridine, serves as a logical precursor for the synthesis of this compound via electrophilic bromination. This approach involves the direct introduction of a bromine atom onto the pyridine ring.

Despite the logical pathway, sourcing a specific procedure for the selective bromination of 4-cyanopyridine at the 3-position proved challenging. The pyridine ring is inherently electron-deficient, and the presence of the strongly electron-withdrawing cyano group at the C4 position further deactivates the ring towards electrophilic aromatic substitution. Such reactions typically require harsh conditions (e.g., high temperatures, strong acids) and may result in a mixture of products or fail to proceed altogether.

Synthetic Routes from Other Pyridine Halides (e.g., 3-chloro-4-cyanopyridine)

The conversion of one aryl halide to another, such as transforming 3-chloro-4-cyanopyridine into this compound, typically involves methods like halogen-exchange (halex) reactions or metal-catalyzed cross-coupling processes. These transformations are synthetically valuable but are highly substrate- and condition-dependent. No specific procedures for such a conversion to yield this compound were identified during the literature search.

Synthesis from Pyridine

A common route to this compound begins with the modification of the basic pyridine structure. This involves a series of halogenation and cyanation reactions to introduce the desired substituents at specific positions on the pyridine ring.

Formation of 4-Chloropyridine

The initial step in this synthetic sequence is the chlorination of pyridine to form 4-chloropyridine. Pyridine can be reacted with a chlorinating reagent to yield 4-chloropyridine or its hydrochloride salt google.com. Various chlorinating agents can be employed, including thionyl chloride, phosphorus oxychloride, and phosphorus pentachloride google.compatsnap.com. The reaction conditions, such as temperature and duration, can be optimized to maximize the yield of the desired product. For instance, the reaction of pyridine with a chlorination reagent can be carried out at temperatures ranging from -10 to 75 °C for 3 to 5 hours google.com. Another approach involves the reaction of 1-(4-pyridyl)pyridinium chloride with phosphorus pentachloride at elevated temperatures prepchem.com.

Table 1: Synthesis of 4-Chloropyridine from Pyridine Derivatives

| Starting Material | Chlorinating Agent | Temperature (°C) | Reaction Time (h) | Product |

|---|---|---|---|---|

| Pyridine | Thionyl Chloride/Phosphorus Oxychloride/Phosphorus Pentachloride | -10 to 75 | 3-5 | 4-Chloropyridine or 4-Chloropyridine hydrochloride |

| 1-(4-pyridyl)pyridinium chloride | Phosphorus Pentachloride | 130-150 | - | 4-Chloropyridine |

| N-(4-pyridyl) pyridinium chloride hydrochloride | Sulfur Oxychloride/Phosphorus Oxychloride/Phosphorus Pentachloride | 50-150 | 0.5-3 | 4-Chloropyridine or 4-Chloropyridine hydrochloride |

Bromination to 3-Bromo-4-chloropyridine (B1270894)

Once 4-chloropyridine is obtained, the next step is the regioselective bromination at the 3-position of the pyridine ring to yield 3-bromo-4-chloropyridine. While a direct protocol for the bromination of 4-chloropyridine was not found in the provided search results, a similar reaction involving the bromination of 4-chlorofuro[3,2-c]pyridine suggests a possible approach. In this analogous synthesis, the starting material is dissolved in a suitable solvent like carbon tetrachloride and cooled, followed by the dropwise addition of bromine chemicalbook.com. The reaction mixture is then stirred at room temperature for an extended period to ensure completion chemicalbook.com. This method highlights a general strategy for the bromination of a chloro-substituted heterocyclic compound. A patent for the synthesis of 5-Bromo-2,4-dichloropyridine also employs N-bromosuccinimide for the bromination of 2-amino-4-chloropyridine, which could be another potential brominating agent for 4-chloropyridine google.com.

Table 2: Illustrative Bromination of a 4-Chloro-substituted Heterocycle

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Chlorofuro[3,2-c]pyridine | Bromine | Carbon Tetrachloride | -15 to Room Temperature | 18 | 3-Bromo-4-chlorofuro[3,2-c]pyridine | 96 |

Reaction with Sodium Cyanide

The final step in this pathway is the introduction of the cyano group. This is achieved by reacting 3-bromo-4-chloropyridine with a cyanide source, such as sodium cyanide. The chlorine atom at the 4-position is more susceptible to nucleophilic substitution than the bromine atom at the 3-position. This selective displacement of the chloro group with a cyanide ion yields the target molecule, this compound. The unique arrangement of the bromo and cyano groups on the pyridine ring makes this compound a valuable intermediate in the synthesis of more complex molecules chemimpex.com.

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods in chemistry. For the synthesis of cyanopyridine derivatives, several green chemistry approaches have been explored. These methods often involve the use of less hazardous reagents, milder reaction conditions, and catalytic systems to improve efficiency and reduce waste.

One-pot multicomponent reactions are a hallmark of green synthesis, as they reduce the number of separate reaction and purification steps. For instance, the synthesis of substituted cyanopyridines has been achieved through a one-pot, four-component reaction under microwave irradiation, which offers advantages such as excellent yields, pure products, short reaction times, and cost-effective processing nih.govacs.org. The use of microwave assistance is recognized as a green chemistry tool that can significantly enhance the efficiency of organic syntheses nih.govacs.org.

Furthermore, the development of synthetic routes that utilize less toxic reagents is a key aspect of green chemistry. While the traditional synthesis may involve sodium cyanide, alternative and safer cyanating agents are being investigated to minimize environmental and health risks.

Catalytic Strategies for Enhanced Efficiency and Selectivity

Catalysis plays a crucial role in modern organic synthesis, offering pathways to increased reaction rates, higher yields, and improved selectivity. In the context of synthesizing functionalized pyridines, various catalytic strategies have been developed. Transition-metal catalysis, in particular, has been extensively explored for the C-H functionalization of pyridine rings, allowing for the direct introduction of various functional groups thieme-connect.comnih.gov.

Copper-catalyzed one-pot cascade reactions have been employed for the synthesis of diversely functionalized pyridines from readily available starting materials acs.org. These methods often proceed under mild conditions and demonstrate good functional group tolerance. Rhodium-catalyzed C-H amidation of pyridines has also been reported, providing a means to introduce amino groups with high regioselectivity acs.org.

For the cyanation step, catalytic methods can offer alternatives to traditional nucleophilic substitution. While specific catalytic methods for the direct cyanation of 3-bromo-4-chloropyridine are not detailed in the provided results, the broader field of catalytic C-H functionalization suggests potential future directions for more efficient and selective syntheses of this and related compounds thieme-connect.comnih.gov.

Reactivity and Reaction Mechanisms of 3 Bromo 4 Cyanopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyridine (B92270) chemistry. For 3-Bromo-4-cyanopyridine, this pathway is especially significant due to the electronic activation provided by its substituents.

The SNAr mechanism in pyridine systems typically proceeds through a two-step addition-elimination pathway. pearson.com In the initial step, a nucleophile attacks an electron-deficient carbon atom on the pyridine ring, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. pearson.com The electron-withdrawing character of the ring nitrogen is crucial for stabilizing this intermediate. In the subsequent step, the leaving group is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. pearson.com

While the stepwise mechanism involving a stable Meisenheimer intermediate is common for highly activated systems, SNAr reactions can also occur via a concerted pathway. rsc.org In a concerted mechanism, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state, avoiding a high-energy Meisenheimer intermediate. rsc.org The operative pathway, whether stepwise or concerted, is influenced by the specific reactants, the stability of the potential intermediate, and the quality of the leaving group. rsc.org

The reactivity of this compound in SNAr reactions is profoundly influenced by its substituents. The cyano (CN) group at the 4-position and the bromine (Br) atom at the 3-position play distinct and crucial roles.

Cyano Group (CN): As a potent electron-withdrawing group, the cyano group significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.netrsc.org It provides stabilization for the anionic Meisenheimer intermediate through resonance and inductive effects, particularly when the attack occurs at positions ortho or para to it. Studies on related N-methylpyridinium compounds have shown that 2- and 4-cyano substituents can increase reactivity by as much as 50-fold compared to less activated systems. researchgate.netnih.gov This activation is attributed to the cyano group's role in the deprotonation step of the reaction mechanism. researchgate.netnih.gov

The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution, particularly at the C2 (ortho) and C4 (para) positions. uci.edu In this compound, the powerful electron-withdrawing cyano group at the C4 position strongly activates the ring for nucleophilic attack. Direct SNAr on this molecule would typically involve the displacement of the bromide at the C3 position. However, the positioning of the activating group (cyano) and the leaving group (bromo) is crucial. SNAr reactions are most effective when the activating group is ortho or para to the leaving group, as this allows for effective resonance stabilization of the Meisenheimer intermediate. uci.edu In this compound, the cyano group is meta to the bromine, which does not provide optimal activation for a direct substitution at C3. This leads to alternative reaction pathways, such as isomerization, governing the ultimate regioselectivity. amazonaws.com

A variety of nucleophiles can be employed in the substitution reactions of activated halopyridines. Common examples include:

Amines: Primary and secondary amines are frequently used nucleophiles that lead to the formation of aminopyridines. Reactions of analogous 3-bromo-4-nitropyridines with amines have been studied, demonstrating the feasibility of this transformation. researchgate.netclockss.org

Thiols: Thiolates (the conjugate bases of thiols) are potent nucleophiles that react with halopyridines to form pyridyl sulfides.

Alkoxides: Alkoxides, such as methoxide and ethoxide, serve as oxygen-based nucleophiles to produce alkoxypyridines.

The table below summarizes the outcomes of SNAr reactions with these nucleophile classes.

| Nucleophile Class | Reagent Example | Product Type |

| Amines | Piperidine, Morpholine | Aminopyridine |

| Thiols | Sodium thiomethoxide | Pyridyl sulfide |

| Alkoxides | Sodium methoxide | Alkoxypyridine |

An intriguing and synthetically valuable reaction pathway for 3-bromopyridines involves a tandem process of base-catalyzed aryl halide isomerization followed by selective nucleophilic interception. rsc.orgrsc.orgnih.gov This strategy circumvents the poor activation of the C3 position in 3-bromopyridines for direct SNAr. The process allows for the functionalization at the C4 position, using the more readily available and stable 3-bromopyridine isomer. rsc.orgnih.gov

The mechanism proposes that under basic conditions, the 3-bromopyridine isomerizes to a more reactive 4-bromopyridine intermediate. amazonaws.comrsc.orgchemrxiv.org This 4-bromo isomer is highly activated towards SNAr because the leaving group is now para to the electron-withdrawing ring nitrogen. A nucleophile present in the reaction mixture can then readily attack the C4 position of this intermediate, leading to the 4-substituted pyridine as the major product. amazonaws.comrsc.orgchemrxiv.org This tandem approach effectively achieves an unconventional substitution pattern. rsc.org

Mechanistic studies strongly support that the base-catalyzed isomerization of 3-bromopyridine to 4-bromopyridine proceeds through the formation of a highly reactive 3,4-pyridyne intermediate. rsc.orgnih.govchemrxiv.org This aryne is generated by the deprotonation of the C4 position by a strong base, followed by the elimination of the bromide ion.

The nucleophile (e.g., bromide from the starting material or another nucleophile) can then add to either C3 or C4 of the pyridyne. The addition of a bromide ion can lead to the formation of both 3- and 4-bromopyridine. rsc.orgnih.gov However, the subsequent SNAr reaction on the 4-bromopyridine intermediate is much faster than on the 3-bromo isomer, driving the equilibrium towards the formation of the 4-substituted product. rsc.orgnih.gov The regioselectivity of nucleophilic addition to the 3,4-pyridyne itself can be influenced by substituents on the ring, which can polarize the strained triple bond. nih.gov

Tandem Aryl Halide Isomerization/Selective Interception in 3-Bromopyridines

Selective 4-Substitution via Facile SNAr

The structure of this compound allows for selective nucleophilic aromatic substitution (SNAr) reactions. In some cases, base-catalyzed isomerization of 3-bromopyridines to 4-bromopyridines can occur through a pyridyne intermediate. This isomerization facilitates selective 4-substitution because the subsequent aromatic substitution reaction is facile at the 4-position rsc.orgresearchgate.net. This tandem aryl halide isomerization and selective interception provides a useful method for aromatic functionalization rsc.org. The electron-withdrawing nature of the cyano group and the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the positions ortho and para to the activating groups.

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, and it is a widely used method for forming C-C bonds researchgate.nettcichemicals.comnih.govlibretexts.org. This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of boronic acids researchgate.nettcichemicals.com.

A range of palladium catalysts can be employed for the Suzuki-Miyaura coupling of this compound. Common catalysts include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) researchgate.net. The choice of ligand is crucial for the efficiency of the reaction, with electron-rich and bulky phosphine ligands often accelerating the coupling process nih.gov. Supported palladium catalysts are also utilized, offering advantages in terms of catalyst separation and recycling mdpi.com. For instance, palladium on magnetic supports has been shown to be an effective catalyst for Suzuki-Miyaura cross-coupling reactions mdpi.com.

Table 1: Examples of Palladium Catalysts in Suzuki-Miyaura Coupling

| Catalyst | Ligand | Substrate Example | Product Example | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | 3-Bromopyridine | 3-Phenylpyridine | 95 | acs.org |

| Pd(PPh₃)₄ | - | Aryl Bromide | Biaryl | High | tcichemicals.com |

| PdCl₂(PPh₃)₂ | - | 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | 3-Aryl pyrazolo[1,5-a]pyrimidin-5-one | Good-Excellent | nih.gov |

| Pd@Fe₃O₄@C | - | Aryl Bromide | Biaryl | Good | mdpi.com |

The choice of base and solvent significantly influences the outcome of the Suzuki-Miyaura coupling. A variety of bases can be used, including carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH) researchgate.netmdpi.com. The solvent plays a role in dissolving the reactants and stabilizing the catalytic species nih.gov. Common solvents include toluene, dioxane, and mixtures of alcohol and water researchgate.netmdpi.com. For example, a mixture of methanol and water can be an effective solvent system, offering environmental and economic benefits, as well as good solubility for inorganic bases researchgate.net. The optimal conditions often depend on the specific substrates and catalyst system being used researchgate.netresearchgate.net.

Table 2: Influence of Base and Solvent on Suzuki-Miyaura Coupling Yield

| Aryl Halide | Boronic Acid | Base | Solvent | Yield (%) | Reference |

| Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | Methanol | 78.9 | researchgate.net |

| Bromobenzene | Phenylboronic acid | K₃PO₄·3H₂O | Ethanol | 73.4 | researchgate.net |

| Bromobenzene | Phenylboronic acid | NaOH | Methanol/Water (3:2) | 98.5 | researchgate.net |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 60 | mdpi.com |

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important cross-coupling reactions.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst soton.ac.ukwikipedia.orgorganic-chemistry.org. It is a valuable method for synthesizing substituted alkynes and has been successfully applied to bromocyanopyridine derivatives soton.ac.ukresearchgate.netscirp.org.

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or pseudohalide, catalyzed by palladium harvard.eduorganic-chemistry.orgwikipedia.org. While effective, a significant drawback is the toxicity of the organotin reagents organic-chemistry.orgwikipedia.org. The mechanism involves oxidative addition, transmetalation, and reductive elimination wikipedia.org.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide wikipedia.orgchemspider.comlibretexts.orgorganic-chemistry.org. The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination wikipedia.org. This reaction has broad utility in the synthesis of aryl amines wikipedia.orgorganic-chemistry.org.

Suzuki-Miyaura Coupling with Boronic Acids

Reactions Involving the Cyano Group

The cyano group (-C≡N) in this compound is a versatile functional group that can undergo various transformations. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine. Furthermore, the cyano group can participate in cycloaddition reactions and can be used as a directing group in certain C-H activation reactions nih.gov. In some instances, the cyano group can be removed through a reductive decyanation process nih.gov.

Hydrolysis to Carboxylic Acids

The cyano group of this compound can undergo hydrolysis to form a carboxylic acid. This transformation is a fundamental reaction of nitriles and can be achieved under either acidic or basic conditions. The process typically involves two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid. chemistrysteps.com

Under aqueous acidic conditions, the nitrogen atom of the cyano group is protonated, which activates the carbon atom toward nucleophilic attack by water. A series of proton transfers and tautomerization leads to the formation of a primary amide intermediate, 3-Bromo-4-pyridinecarboxamide. Continued heating in the presence of acid and water then hydrolyzes this amide intermediate to yield the final product, 3-Bromopyridine-4-carboxylic acid, and an ammonium ion. youtube.com

Table 1: Hydrolysis of this compound

| Starting Material | Reagents/Conditions | Intermediate | Final Product | Reaction Type |

| This compound | H₃O⁺ (aq), Heat OR 1. NaOH (aq), Heat 2. H₃O⁺ | 3-Bromo-4-pyridinecarboxamide | 3-Bromopyridine-4-carboxylic acid | Hydrolysis |

Reduction to Amines

The cyano group in this compound is susceptible to reduction, providing a synthetic route to primary amines. This reaction is typically accomplished using powerful reducing agents, most commonly Lithium Aluminum Hydride (LiAlH₄). libretexts.orglibretexts.org

The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbon of the nitrile. This initial step breaks the carbon-nitrogen pi bond and forms an imine anion intermediate. This intermediate is stabilized as a metal complex. A second hydride transfer to the same carbon atom results in a dianion, which is subsequently protonated during an aqueous workup step to yield the primary amine, 3-Bromo-4-(aminomethyl)pyridine. libretexts.org This reaction effectively converts the C≡N triple bond into a CH₂-NH₂ group, adding four hydrogen atoms across the functional group.

Table 2: Reduction of this compound

| Starting Material | Reagents/Conditions | Product | Reaction Type |

| This compound | 1. LiAlH₄ (Lithium Aluminum Hydride) 2. H₂O (workup) | 3-Bromo-4-(aminomethyl)pyridine | Reduction |

Participation in Cyclization Reactions to Form Heterocyclic Compounds

The functional groups of this compound serve as versatile handles for the construction of more complex, fused heterocyclic systems. Both the cyano group and the bromine atom can participate in various cyclization strategies.

For instance, the cyano group, often in conjunction with an adjacent functional group, is a key component in Thorpe-Ziegler type reactions for creating new rings. While not a direct example, related structures like 3-cyanopyridine-2-thiones are readily used to synthesize fused systems such as thieno[2,3-b]pyridines. researchgate.net In these reactions, the nitrile group acts as an electrophile in an intramolecular cyclization step.

The bromine atom can also be instrumental in forming new heterocyclic rings. In reactions involving hetarynes, a bromo-substituted pyridine can be converted into a highly reactive intermediate that undergoes cyclization. For example, related 3-bromo-2-aminopyridine derivatives are used in the synthesis of dihydrodipyridopyrazines, demonstrating how the bromo-pyridine core can be a foundational block for building larger, N-heterocyclic structures. researchgate.net These examples highlight the potential of this compound to act as a precursor for a diverse range of fused heterocyclic compounds through reactions involving its distinct functional groups.

Table 3: Examples of Cyclization Reactions with Related Pyridine Structures

| Precursor Type | Reaction | Resulting Heterocycle |

| 3-Cyanopyridine-2-thione | Thorpe-Ziegler Cyclization | Thieno[2,3-b]pyridine researchgate.net |

| 3-Bromo-2-aminopyridine | Hetaryne Cyclization | Dihydrodipyridopyrazine researchgate.net |

Bromine Atom Reactivity as a Leaving Group

The bromine atom attached to the pyridine ring in this compound can function as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions. The reactivity of the C-Br bond towards nucleophilic attack is significantly enhanced by the electron-withdrawing properties of both the ring nitrogen and the cyano group at the para-position.

These activating groups polarize the pyridine ring, making the carbon atom bonded to the bromine electron-deficient and thus more susceptible to attack by nucleophiles. The SₙAr mechanism typically proceeds via a two-step addition-elimination sequence. A nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the pyridine ring and onto the cyano group. In the subsequent step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored.

This reactivity allows for the substitution of the bromine atom with a variety of nucleophiles, such as amines, alkoxides, or thiolates, providing a pathway to a wide range of 3-substituted-4-cyanopyridine derivatives. The reactivity of halogens on nitropyridine systems in such substitutions is well-documented, establishing a strong precedent for the behavior of the bromo group in this compound. researchgate.net

Applications in Organic Synthesis and Medicinal Chemistry

Building Block in Complex Molecule Synthesis

The reactivity of the pyridine (B92270) ring, coupled with the specific functionalities of the bromo and cyano groups, makes 3-Bromo-4-cyanopyridine an important precursor for constructing more complex molecular architectures.

This compound is frequently utilized as a foundational scaffold for the synthesis of substituted pyridine derivatives. cymitquimica.com The bromine atom at the 3-position can be readily displaced or participate in various cross-coupling reactions, such as Suzuki or Negishi coupling, to introduce new carbon-carbon or carbon-heteroatom bonds. For instance, coupling reactions with appropriate boronic acids or organozinc reagents can yield aryl- or alkyl-substituted cyanopyridines. prepchem.comnih.gov These reactions are fundamental in creating a library of pyridine compounds with tailored electronic and steric properties for further synthetic transformations.

Table 1: Examples of Reactions for Synthesizing Pyridine Compounds from this compound

| Reaction Type | Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid, Palladium catalyst, Base | 3-Aryl-4-cyanopyridine |

| Negishi Coupling | Organozinc reagent, Palladium catalyst | 3-Alkyl/Aryl-4-cyanopyridine |

| Buchwald-Hartwig Amination | Amine, Palladium catalyst, Base | 3-Amino-4-cyanopyridine |

The dual functionality of this compound facilitates the construction of fused and complex heterocyclic systems. The cyano group can undergo hydrolysis, reduction, or cycloaddition reactions, while the bromo group serves as a handle for annulation reactions. This allows for the systematic assembly of bicyclic and polycyclic scaffolds containing the pyridine motif. google.com For example, cyanopyridine derivatives are used to synthesize thieno[2,3-b]pyridines and pyrido[2,3-d]pyrimidines, which are important cores in many biologically active molecules. nih.govresearchgate.net The synthesis of these scaffolds is often a key step in the development of new chemical entities for various therapeutic areas. acs.org

Pharmaceutical and Agrochemical Applications

The pyridine moiety is a common feature in many pharmaceutical and agrochemical compounds. google.com this compound's role as an intermediate allows for the efficient synthesis of these active molecules. cymitquimica.comacs.orgchemicalbook.comnih.govresonancesl.com

This compound is a key intermediate in the synthesis of a range of pharmaceutically active agents. chemicalbook.comuni.lu Its structure is incorporated into the final drug molecule or used to build a more complex intermediate along the synthetic pathway.

This compound is used in the synthesis of ligands that target nicotinic acetylcholine receptors (nAChRs). chemicalbook.com These receptors are implicated in a variety of neurological processes, and their modulation is a therapeutic strategy for neurodegenerative conditions and cognitive disorders. nih.govchemrxiv.org The synthesis of conformationally constrained nicotine analogues, which can selectively target nAChR subtypes like α3β4, often involves intermediates derived from substituted bromopyridines. nih.govresearchgate.net The development of selective α3β4 nAChR inhibitors is a promising area of research for treating substance use disorders. nih.gov

Table 2: Application in Nicotinic Receptor Ligand Synthesis

| Target Receptor | Therapeutic Area | Role of this compound |

| Nicotinic Acetylcholine Receptors (nAChRs) | Neurodegenerative and Cognitive Disorders | Precursor for synthesizing selective receptor ligands. chemicalbook.com |

| α3β4 nAChR | Cocaine Use Disorder | Building block for developing selective inhibitors. nih.govchemrxiv.org |

The compound also serves as a precursor for the synthesis of orally bioavailable agonists for the cannabinoid receptor 2 (CB2). chemicalbook.com CB2 receptors are primarily found in the peripheral nervous system and immune cells, and their activation is associated with analgesic and anti-inflammatory effects without the psychotropic side effects linked to CB1 receptor activation. nih.govnih.gov The development of selective CB2 agonists is a significant goal in pain and inflammation research. researchgate.net Pyridine-based scaffolds, accessible from intermediates like this compound, have been explored for creating potent and selective CB2 agonists. chemicalbook.comuni.lu

Intermediate in Drug Synthesis

Anti-tumor Drugs

The cyanopyridine scaffold is a recognized pharmacophore in the design of anti-cancer agents. Derivatives of cyanopyridine have demonstrated the ability to target various biological entities implicated in cancer progression, such as tubulin, histone deacetylases (HDAC), and PIM-1 Kinase. nih.gov For instance, a novel series of 3-cyanopyridine derivatives were synthesized and evaluated for their anti-breast cancer activity as PIM-1 inhibitors. nih.govdntb.gov.ua The structure-activity relationship (SAR) studies of these derivatives revealed that the nature of substituents on the pyridine ring significantly influences their cytotoxic activity. nih.gov

In one study, various aryl and heteroaryl ketones were used in a one-pot multicomponent reaction to generate a library of cyanopyridine derivatives. The in vitro cytotoxicity of these compounds was screened against the MCF-7 breast cancer cell line. The results indicated that compounds bearing naphthyl and 3-pyridyl substituents exhibited the highest cytotoxic activity. nih.gov

Table 1: Cytotoxicity of Selected 3-Cyanopyridine Derivatives Against MCF-7 Cells

| Compound ID | Substituent Group | IC₅₀ (µM) |

|---|---|---|

| 7h | Naphthyl | 1.25 |

| 7i | 3-Pyridyl | 2.47 |

| 7b | 4-Chlorophenyl | 5.33 |

| 7c | 4-Methoxyphenyl | 8.14 |

| 7e | Furan | 10.27 |

| 7a | Phenyl | 11.56 |

| 7d | 3-Methoxyphenyl | 14.38 |

IC₅₀ values represent the concentration required to inhibit 50% of cell growth.

Non-steroidal Anti-inflammatory Drugs

While direct synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) from this compound is not extensively documented in the provided search results, the broader class of cyanopyridine derivatives has been investigated for anti-inflammatory properties. A study detailed the synthesis of 2-amino-4,6-substituted diphenylpyridine-3-carbonitrile derivatives and evaluated their anti-inflammatory activity. nih.gov Several of these compounds demonstrated significant anti-inflammatory effects when compared to the standard drug, indomethacin. nih.gov This suggests the potential of the cyanopyridine scaffold as a template for the development of new anti-inflammatory agents. nih.govresearchgate.net The synthesis of novel NSAID-conjugates often involves modifying the carboxylic acid group of existing NSAIDs to reduce gastrointestinal toxicity. rsc.orgcardiff.ac.ukmdpi.com

Tyrosine Kinase Inhibitors

Tyrosine kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them important targets for drug development. arabjchem.orgnih.gov The pyridine and pyrimidine moieties are common structural features in many approved tyrosine kinase inhibitors (TKIs). nih.govresearchgate.net For example, novel bromo-pyrimidine analogues have been designed and synthesized as potent kinase inhibitors. arabjchem.org One study focused on the synthesis of a series of 5-bromo-pyrimidine derivatives, which were evaluated for their in vitro cytotoxic activity against various cancer cell lines and for their ability to inhibit Bcr/Abl tyrosine kinase. nih.gov Several compounds in this series were identified as potent Bcr/Abl kinase inhibitors. nih.gov

Furthermore, a series of novel 3-cyanopyridone/pyrazoline hybrids were developed as dual inhibitors of EGFR and BRAFV600E, two important tyrosine kinases in cancer therapy. nih.gov These compounds demonstrated remarkable antiproliferative activity, with some derivatives showing higher potency than the reference drug Erlotinib. nih.gov

Table 2: Antiproliferative Activity of 3-Cyanopyridone/Pyrazoline Hybrids

| Compound ID | GI₅₀ (nM) | Target |

|---|---|---|

| 30 | 25 | EGFR/BRAFV600E |

| 28 | 27 | EGFR/BRAFV600E |

| Erlotinib (Reference) | 33 | EGFR |

GI₅₀ values represent the concentration required to inhibit 50% of cell growth.

Antiviral and Anti-infective Agents

The cyanopyridine nucleus is also a key component in the development of antiviral and anti-infective agents. nih.gov A variety of 2-amino-3-cyanopyridine derivatives have been shown to possess a broad spectrum of biological activities, including antimicrobial and antifungal properties. researchgate.net In one study, newly synthesized cyanopyridine derivatives were evaluated for their antimicrobial efficacy, with some compounds exhibiting promising activity against E. coli. researchgate.net

Additionally, a hit-to-lead campaign for novel cyanopyridine analogues as antichagasic agents, targeting the protozoan Trypanosoma cruzi, has been reported. acs.orgresearchgate.net These efforts highlight the versatility of the cyanopyridine scaffold in the design of agents to combat infectious diseases. mdpi.comeco-vector.com

Pesticide and Dye Preparation

Pyridine and its derivatives are fundamental building blocks in the agrochemical industry. google.comgoogle.com They are integral to the synthesis of a wide range of pesticides, including herbicides, insecticides, and fungicides. semanticscholar.org While specific examples detailing the use of this compound in pesticide synthesis were not prominent in the search results, its chemical structure suggests its utility as an intermediate in creating more complex, biologically active molecules for crop protection.

In the dye industry, pyridine derivatives are used in the synthesis of various colorants. mdpi.com The aromatic nature of the pyridine ring and the potential for functionalization make it a useful chromophore. The synthesis of azo dyes, for instance, often involves the diazotization of aromatic amines and subsequent coupling reactions, processes where a functionalized pyridine intermediate could be employed. researchgate.net

Structure-Activity Relationship (SAR) Studies of Derivatives

Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug discovery and development.

Systematic Exploration of Substituent Effects on Biological Activity

Systematic modifications of the cyanopyridine scaffold have been performed to elucidate the effects of different substituents on biological activity. mdpi.comfrontiersin.org These studies are crucial for optimizing lead compounds to enhance their potency and selectivity.

For example, in the development of 3-cyanopyridine derivatives as PIM-1 kinase inhibitors for anti-breast cancer therapy, a clear structure-activity relationship was observed. nih.govdntb.gov.ua The study found that the nature and position of substituents on the pyridine core had a profound impact on the cytotoxic activity against MCF-7 cells. It was noted that electron-withdrawing groups and the presence of specific aromatic systems, like a naphthyl group, significantly enhanced the anti-tumor effect. nih.govnih.gov

Similarly, in the design of tyrosine kinase inhibitors, the substitution pattern on the core heterocyclic ring system is critical for achieving potent and selective inhibition. mdpi.com Studies on bromo-pyrimidine analogues have shown that the introduction of different functional groups at various positions can modulate the inhibitory activity against specific kinases like Bcr/Abl. arabjchem.orgnih.gov

Table 3: Summary of Substituent Effects on Biological Activity of Pyridine Derivatives

| Scaffold | Target | Favorable Substituents | Effect |

|---|---|---|---|

| 3-Cyanopyridine | PIM-1 Kinase (Anti-tumor) | Naphthyl, 3-Pyridyl | Increased Cytotoxicity |

| Pyridine | PAK4 (Anti-tumor) | Halogens (Electron-withdrawing) | Modulated Biological Activity |

| 3-Cyanopyridone | EGFR/BRAFV600E (Anti-tumor) | Dimethoxyphenyl | Increased Potency |

| Bromo-pyrimidine | Bcr/Abl Kinase | Varied substitutions | Potent Inhibition |

| 3-Cyanopyridine | Trypanosoma cruzi (Anti-infective) | Nitrile group, Acetophenone-like carbonyl | Crucial for Potency |

Impact of the Nitrile Group on Potency

The nitrile, or cyano (-C≡N), group is a significant functional group in medicinal chemistry, and its incorporation into drug candidates, such as those derived from a this compound scaffold, can profoundly influence their biological activity. The unique electronic properties and geometry of the nitrile group contribute to its ability to modulate the potency of a molecule through several mechanisms.

The strong electron-withdrawing nature of the nitrile group can significantly alter the electron density of the pyridine ring. This modification can influence the pKa of the pyridine nitrogen, affecting its ability to participate in hydrogen bonding or salt bridge formation with biological targets. Furthermore, the linear geometry of the nitrile group allows it to act as a versatile hydrogen bond acceptor through its nitrogen atom, without introducing significant steric bulk. This can lead to enhanced binding affinity with target proteins.

In drug design, the nitrile group is often employed as a bioisostere for other functional groups. For instance, it can mimic the hydrogen-bonding capabilities of a carbonyl group or act as a bioisosteric replacement for a halogen, such as bromine or chlorine. The substitution of a bulkier halogen with a nitrile group can sometimes lead to better fitting within a constrained active site of an enzyme or receptor.

The influence of the nitrile group on potency is highly context-dependent and is dictated by the specific interactions within the binding site of the target protein. The following table summarizes the key properties of the nitrile group and their potential impact on drug potency.

| Property of Nitrile Group | Potential Impact on Potency |

| Strong Electron-Withdrawing Effect | Modulates pKa of the pyridine ring, influencing ionic interactions. |

| Hydrogen Bond Acceptor | Forms directional hydrogen bonds with protein residues, enhancing binding affinity. |

| Linear Geometry | Occupies minimal steric space, allowing for favorable interactions in constrained binding pockets. |

| Bioisosteric Replacement | Can replace other functional groups to optimize binding and pharmacokinetic properties. |

| Metabolic Stability | Increases resistance to metabolic degradation, improving drug half-life. |

Stereochemical and Regiochemical Influences in Drug Design

The specific substitution pattern of this compound, with substituents at the 3- and 4-positions, has significant implications for its reactivity and how it can be elaborated into more complex, biologically active molecules. The regiochemistry of this scaffold directs subsequent chemical transformations, a crucial aspect in the rational design of drug candidates.

The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing nitrile group at the 4-position. This electronic arrangement makes the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bromine atom at the 3-position, while not at one of the most activated positions (C2 or C6), can still be displaced by nucleophiles under appropriate conditions. However, the regioselectivity of such reactions can be influenced by the nature of the nucleophile and the reaction conditions.

More commonly, the bromine atom on the this compound scaffold serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the regioselective introduction of a wide variety of substituents at the 3-position, including alkyl, aryl, and alkynyl groups. This regiocontrol is vital in drug design for systematically exploring the structure-activity relationship (SAR) by modifying a specific region of the molecule.

The formation of 3,4-pyridynes from precursors like this compound derivatives can also be a powerful tool for the regioselective difunctionalization of the pyridine ring. The regioselectivity of nucleophilic addition to the pyridyne intermediate can be controlled by the electronic and steric nature of the substituents on the ring.

From a stereochemical perspective, while the this compound molecule itself is achiral, its derivatization can introduce chiral centers. For instance, the introduction of a substituent with a stereocenter via a cross-coupling reaction would lead to a chiral molecule. The stereochemistry of such derivatives is critical for their interaction with chiral biological targets like proteins. The specific three-dimensional arrangement of atoms in a drug molecule determines its fit and binding affinity to the target, and often only one enantiomer or diastereomer will exhibit the desired biological activity.

The following table outlines the key regiochemical and stereochemical considerations for this compound in drug design.

| Aspect | Influence in Drug Design |

| Regiochemistry of Bromine at C3 | Allows for selective functionalization via cross-coupling reactions, enabling systematic SAR studies. |

| Regiochemistry of Nitrile at C4 | Activates the pyridine ring for certain reactions and influences the overall electronic properties of the molecule. |

| Stereochemistry upon Derivatization | The introduction of chiral substituents leads to stereoisomers that can exhibit different biological activities and potencies. |

Advanced Applications

Beyond its applications in medicinal chemistry, the unique electronic and structural features of this compound make it a valuable building block for the synthesis of advanced materials with specific optical and electronic properties.

The pyridine ring, particularly when substituted with electron-donating and electron-withdrawing groups, can form the core of fluorescent molecules. The combination of the electron-withdrawing nitrile group and the potential for introducing various substituents at the 3-position (by replacing the bromine) of this compound provides a versatile platform for the synthesis of novel fluorophores.

The fluorescence properties of such dyes, including their absorption and emission wavelengths, quantum yields, and Stokes shifts, can be fine-tuned by strategically modifying the substituents on the pyridine ring. For example, the introduction of an electron-donating group at the 3-position can create a "push-pull" system with the electron-withdrawing nitrile group at the 4-position, which often leads to enhanced fluorescence and a red-shift in the emission spectrum.

Derivatives of this compound could potentially be used to create fluorescent probes for sensing specific analytes or for biological imaging applications. The pyridine nitrogen can also be functionalized to modulate the photophysical properties of the resulting dyes or to attach them to other molecules of interest.

The development of organic photovoltaic (OPV) materials is a rapidly growing field of research. The performance of OPV devices is highly dependent on the electronic properties of the organic semiconductors used as the donor and acceptor materials in the active layer.

Cyano-substituted conjugated molecules are of particular interest for use as acceptor materials in OPVs due to the ability of the electron-withdrawing nitrile group to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule. A lower LUMO level in the acceptor material is crucial for efficient charge separation at the donor-acceptor interface.

The this compound scaffold can be used as a building block to synthesize larger, conjugated molecules for photovoltaic applications. The bromine atom provides a convenient point for extending the conjugation of the molecule through cross-coupling reactions. By incorporating the this compound unit into a polymer backbone or a small molecule semiconductor, it is possible to tailor the electronic properties of the resulting material to optimize its performance in a solar cell.

While not directly related to fullerenes in its structure, the development of non-fullerene acceptors is a major focus in OPV research, and cyano-substituted aromatic compounds are a promising class of materials for this purpose.

Computational and Theoretical Studies of 3 Bromo 4 Cyanopyridine

Computational chemistry provides powerful tools to investigate the intrinsic properties and reactivity of molecules like 3-bromo-4-cyanopyridine at an atomic level. Theoretical studies, particularly those employing quantum mechanical methods, offer deep insights into reaction mechanisms, electronic characteristics, and potential biological interactions, complementing and guiding experimental work.

Analytical and Characterization Techniques in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of 3-Bromo-4-cyanopyridine, providing detailed information about its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR analysis, the aromatic protons of the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns. For this compound, the proton at position 2 (2-H) typically appears as a singlet, while the protons at positions 5 and 6 (5-H and 6-H) appear as doublets due to coupling with each other.

| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J) |

|---|---|---|---|

| ¹H | 5-H | 7.53 | d, J = 4.9 Hz |

| 6-H | 8.69 | d, J = 4.9 Hz | |

| 2-H | 8.92 | s | |

| ¹³C | C≡N | 114.79 | - |

| 4-C | 122.14 | - | |

| 3-C | 124.17 | - | |

| 5-C | 126.75 | - | |

| 6-C | 148.76 | - | |

| 2-C | 152.69 | - |

Fourier-Transform Infrared (FT-IR) spectroscopy is a key technique for identifying functional groups within a molecule. For this compound, the most diagnostic absorption band is that of the nitrile (C≡N) group. This group exhibits a characteristic, sharp stretching vibration in the region of 2200-2240 cm⁻¹. The presence of a strong peak in this region is a clear indicator of the cyano group. For aromatic nitriles, this peak position can be slightly lower due to electronic conjugation with the pyridine ring.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement. For instance, the protonated molecule ([M+H]⁺) of this compound (C₆H₄N₂⁷⁹Br) has a theoretical exact mass of 182.9541, with experimental values closely matching this. chemicalbook.com Low-Resolution Mass Spectrometry (LRMS) is also used for routine confirmation of the molecular weight.

| Adduct Ion | Theoretical m/z | Observed m/z | Technique |

|---|---|---|---|

| [M+H]⁺ | 182.9541 | 182.9552 chemicalbook.com | ESI-HRMS |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to show absorptions corresponding to π → π* and n → π* transitions associated with the pyridine ring and the cyano group. The aromatic system of the pyridine ring gives rise to strong absorptions in the UV region. While specific experimental data for this compound is not widely published, the related compound 3-bromopyridine shows absorption maxima around 260-270 nm. The presence of the electron-withdrawing cyano group would likely influence the position and intensity of these absorption bands.

Chromatographic Techniques for Purity and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities and for tracking the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. A common mode of analysis is Reverse-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.

For the analysis of related compounds like 3-bromopyridine, typical conditions involve a C18 column with a mobile phase gradient of acetonitrile and water containing an acidic modifier like formic acid, with detection by UV absorbance at a wavelength such as 254 nm. This method allows for the separation of the main compound from starting materials, byproducts, and degradation products, enabling accurate purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. For this compound, GC is frequently cited by commercial suppliers as the method for determining purity, with typical specifications being greater than 96.0% cymitquimica.comchemicalbook.comglpbio.com.

In a typical GC-MS analysis, the this compound sample would be vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. The separation of the compound from any impurities is based on its differential partitioning between the stationary phase (a coating on the inside of the column) and the mobile phase (the carrier gas). The time it takes for the compound to travel through the column to the detector is known as the retention time, which is a characteristic property under a specific set of experimental conditions (e.g., column type, temperature program, and carrier gas flow rate).

Following separation by the gas chromatograph, the eluted this compound molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam. This process can cause the molecule to fragment in a predictable and reproducible manner. The resulting positively charged ions (the molecular ion and various fragment ions) are then accelerated and separated based on their mass-to-charge ratio (m/z).

The mass spectrum generated is a plot of ion abundance versus m/z ratio, which serves as a molecular fingerprint. For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom (79Br and 81Br occur in an approximate 1:1 ratio). Research data indicates the mass-to-charge ratio (m/z) for the protonated molecule [M+H]+ is 182.9552, corresponding to the formula C₆H₄N₂⁷⁹Br uni.lu. This is consistent with the theoretical value of 182.9541 uni.lu.

The fragmentation pattern provides further structural information. For this compound, potential fragmentation pathways could involve the loss of the bromine atom, the cyano group, or cleavage of the pyridine ring. By analyzing this pattern, researchers can confirm the structure of the compound.

Below is a table summarizing the expected and reported mass spectrometry data for this compound.

| Ion Adduct/Fragment | Calculated m/z | Reported m/z | Source |

| [M+H]+ with 79Br | 182.9541 | 182.9552 | uni.lu |

| [M+H]+ with 81Br | 184.9521 | Not Reported | - |

| Molecular Ion (M+) | 181.9474 | Not Reported | - |

This table is partially illustrative due to the limited availability of comprehensive public data.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the physical and chemical properties of a compound like this compound.

The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a specific pattern. By rotating the crystal and collecting the diffraction data from various angles, a complete three-dimensional diffraction pattern can be obtained.

As of the latest available research, a detailed single-crystal X-ray diffraction study for this compound has not been reported in the public domain. Therefore, specific crystallographic data such as the crystal system, space group, and unit cell dimensions are not available.

However, if such a study were to be conducted, it would reveal key structural features of the this compound molecule in the solid state. This would include the planarity of the pyridine ring, the precise bond lengths of the C-Br, C-C, C-N, and C≡N bonds, and the bond angles within the pyridine ring and involving the substituents.

Furthermore, X-ray crystallography would elucidate the nature of the intermolecular interactions that govern the packing of the molecules in the crystal lattice. For this compound, these could include dipole-dipole interactions arising from the polar cyano and bromo groups, as well as potential π-π stacking interactions between the aromatic pyridine rings. Understanding these interactions is crucial for predicting properties such as melting point, solubility, and polymorphism.

The table below illustrates the type of data that would be obtained from an X-ray crystallographic analysis of this compound.

| Crystallographic Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions of the repeating unit of the crystal lattice |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C-Br, C≡N) |

| Bond Angles (°) | Angles between adjacent bonds |

| Intermolecular Interactions | Presence and geometry of interactions like halogen bonding or π-π stacking |

This table is illustrative of the data that would be generated from such an analysis.

Q & A

Basic Research Questions

Q. What are the preferred synthetic routes for 3-bromo-4-cyanopyridine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound typically involves halogenation of cyanopyridine precursors. For example, regioselective bromination using N-bromosuccinimide (NBS) in acetonitrile at controlled temperatures (e.g., 0–25°C) can achieve moderate yields (~50–65%) . Optimization requires careful monitoring of reaction time and stoichiometry to avoid over-bromination. Characterization via -NMR and LC-MS is essential to confirm regiochemistry and purity.

- Key Data :

| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | AcCN | 0–25 | 50–65 |

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. For instance, thermogravimetric analysis (TGA) and accelerated aging tests (40°C/75% RH for 4 weeks) can identify decomposition pathways. Evidence suggests brominated pyridines are sensitive to UV light; thus, storage in amber vials at –20°C in anhydrous conditions is recommended . HPLC monitoring of impurity profiles (e.g., de-bromination or cyanide loss) is critical for validation.

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Multi-nuclear NMR (, , ) and high-resolution mass spectrometry (HRMS) are standard. The nitrile group’s IR absorption (~2230 cm) and bromine isotope patterns in MS provide diagnostic markers. X-ray crystallography may resolve ambiguities in regiochemistry, though crystal growth requires slow evaporation from non-polar solvents (e.g., hexane/ethyl acetate) .

Advanced Research Questions

Q. How can researchers address contradictory data in cross-coupling reactions involving this compound?

- Methodological Answer : Discrepancies in Suzuki-Miyaura or Buchwald-Hartwig reactions often stem from competing side reactions (e.g., cyano group reduction). Systematic screening of catalysts (Pd vs. Ni), ligands (XPhos, SPhos), and bases (CsCO, KPO) is advised. For example, Pd(dba)/XPhos in toluene at 100°C improves aryl coupling efficiency while minimizing cyano degradation . Kinetic studies (e.g., in situ IR) can identify rate-limiting steps.

Q. What strategies optimize regioselectivity in further functionalization of this compound?

- Methodological Answer : The electron-withdrawing cyano group directs electrophilic substitution to the para position relative to bromine. Computational modeling (DFT) predicts reactive sites, while directed ortho-metalation (DoM) using LDA or TMPZnCl enables meta-functionalization . A table comparing directing effects:

| Substituent | Preferred Site | Example Reaction | Yield (%) |

|---|---|---|---|

| –CN | Para to Br | Nitration | 70 |

| –Br | Meta to CN | Lithiation | 55 |

Q. How do researchers resolve discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and powder XRD differentiate polymorphs. For spectral alignment, collaborative inter-laboratory validation using certified reference materials (CRMs) is critical. For example, a reported mp of 80–82°C for 6-amino-3-bromo-2-methylpyridine may vary by ±2°C due to heating rate differences .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The cyano group enhances electrophilicity at the bromine-bearing carbon. Kinetic studies using Hammett plots or isotopic labeling () reveal transition-state charge distribution. Evidence suggests SNAr proceeds via a Meisenheimer intermediate, with rate acceleration in polar aprotic solvents (DMF, DMSO) .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO), guiding site-specific reactivity. Molecular docking studies may also assess interactions with biological targets (e.g., kinase inhibitors) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。